2-((E)-3-(4-hydroxyphenyl)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-((E)-3-(4-hydroxyphenyl)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields of science. This compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with hydroxyphenyl, phenylallylidene, and p-tolyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-3-(4-hydroxyphenyl)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with an appropriate hydrazine derivative to form the hydrazone linkage.
Aldol Condensation: The hydrazone intermediate undergoes aldol condensation with cinnamaldehyde to introduce the phenylallylidene group.
Acylation: Finally, the compound is acylated with p-tolylacetyl chloride to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The thiazolidinone core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
The thiazolidinone core is known for its antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development.
Medicine
Industry
This compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The biological activity of 2-((E)-3-(4-hydroxyphenyl)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit the activity of certain enzymes, while the hydrazone linkage can form stable complexes with metal ions, potentially disrupting biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Hydrazones: Widely studied for their antimicrobial activity.
Phenylallylidene derivatives: Known for their anti-inflammatory properties.
Uniqueness
The combination of these functional groups in a single molecule makes 2-((E)-3-(4-hydroxyphenyl)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide unique, as it can potentially exhibit a broad range of biological activities and chemical reactivities.
Properties
IUPAC Name |
2-[(2E)-3-(4-hydroxyphenyl)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-19-9-11-21(12-10-19)29-25(33)18-24-26(34)31(22-13-15-23(32)16-14-22)27(35-24)30-28-17-5-8-20-6-3-2-4-7-20/h2-17,24,32H,18H2,1H3,(H,29,33)/b8-5+,28-17+,30-27+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQMWBPHNBBJL-VZFXZPMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NN=CC=CC3=CC=CC=C3)S2)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(/C(=N\N=C\C=C\C3=CC=CC=C3)/S2)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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